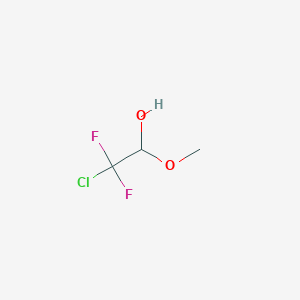
2-Chloro-2,2-difluoro-1-methoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoro-1-methoxyethanol is a chemical compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-methoxyethanol typically involves the reaction of 2-chloro-2,2-difluoroacetophenone with methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-methoxyethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Substitution: Formation of various substituted ethers or esters.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-methoxyethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-methoxyethanol involves its ability to act as a difluoromethylating agent. The compound can transfer difluoromethyl groups to various substrates, thereby modifying their chemical and biological properties. This process often involves the formation of reactive intermediates that facilitate the transfer of the difluoromethyl group .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Used in similar difluoromethylation reactions.
2-Chloro-1,1-difluoroethane: Another compound with difluoromethyl groups, used in different chemical reactions.
Uniqueness
2-Chloro-2,2-difluoro-1-methoxyethanol is unique due to its combination of chlorine, fluorine, and methoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in synthetic chemistry and a potential candidate for developing new pharmaceuticals and materials.
Properties
CAS No. |
815-08-7 |
|---|---|
Molecular Formula |
C3H5ClF2O2 |
Molecular Weight |
146.52 g/mol |
IUPAC Name |
2-chloro-2,2-difluoro-1-methoxyethanol |
InChI |
InChI=1S/C3H5ClF2O2/c1-8-2(7)3(4,5)6/h2,7H,1H3 |
InChI Key |
XZJQWLAQMFMXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



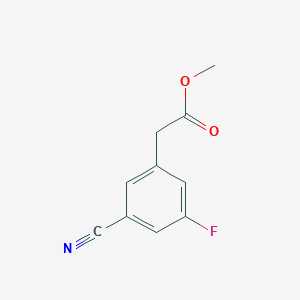
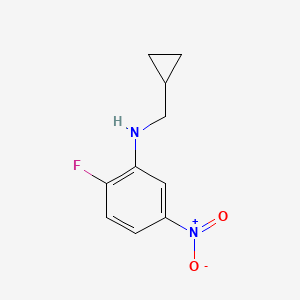

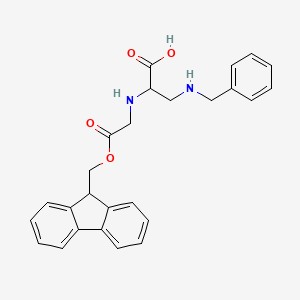
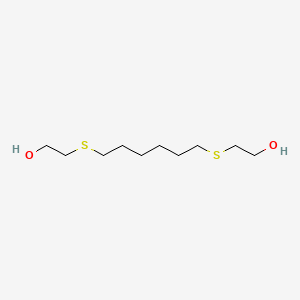

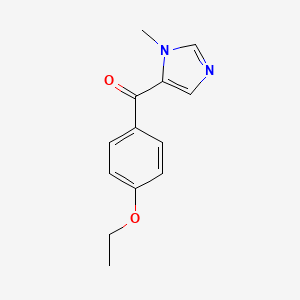
![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)
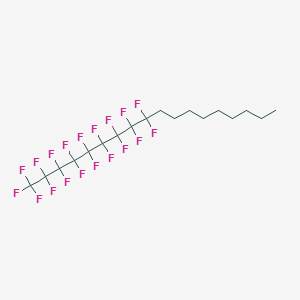


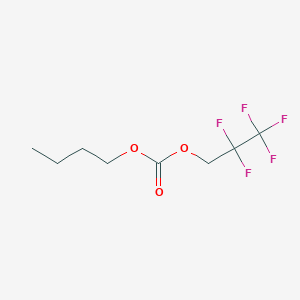
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)
